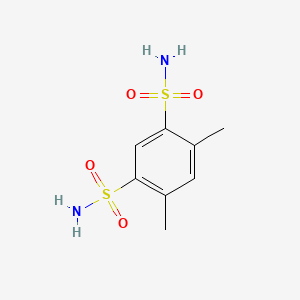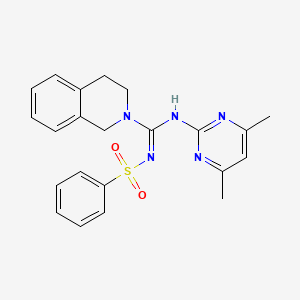
1-phenyl-3-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-3-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "TPTP" and is a member of the pyrazole family of compounds. The unique chemical structure of TPTP has led to its use in a variety of research applications, including as a potential therapeutic agent for a range of diseases.
Mécanisme D'action
The mechanism of action of TPTP is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
TPTP has been shown to have a variety of biochemical and physiological effects. Studies have shown that TPTP can inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis and the inhibition of cancer cell growth. Additionally, TPTP has been shown to have anti-inflammatory and antioxidant properties, which may make it a potential candidate for the treatment of other diseases such as arthritis and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TPTP in lab experiments is its unique chemical structure, which allows for the development of new therapeutic agents and the study of complex biological processes. However, there are also limitations to using TPTP in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of TPTP. One area of research that holds promise is the development of new therapeutic agents for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of TPTP and its potential applications in the treatment of other diseases such as arthritis and neurodegenerative disorders. Finally, the development of new synthesis methods for TPTP may allow for the production of larger quantities of the compound, which could facilitate further research.
Méthodes De Synthèse
The synthesis of TPTP is a complex process that requires several steps. One common method for synthesizing TPTP involves the reaction of 3,4,5-trichloro-2-thiophenecarboxaldehyde with phenylhydrazine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of TPTP as a yellow solid.
Applications De Recherche Scientifique
TPTP has been extensively studied for its potential applications in scientific research. One area of research where TPTP has shown promise is in the development of new therapeutic agents for the treatment of cancer. Studies have shown that TPTP can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
2-phenyl-5-(3,4,5-trichlorothiophen-2-yl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2S/c14-10-11(15)13(16)19-12(10)9-6-7-18(17-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHFQTRJHCHXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=C(C(=C(S2)Cl)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(3,4,5-trichloro-2-thienyl)-2-pyrazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5917273.png)
![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917295.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917301.png)
![N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}-4-methylbenzamide](/img/structure/B5917312.png)

![3-methyl-1-phenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5917331.png)
![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5917337.png)

methyl]-N'-phenylthiourea](/img/structure/B5917345.png)

![N-(3,4-dimethylphenyl)-N'-{imino[(4,6,7-trimethyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5917353.png)
